molecular formula C12H13NO5 B1306409 2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid CAS No. 1008005-65-9

2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid

Cat. No.: B1306409
CAS No.: 1008005-65-9
M. Wt: 251.23 g/mol
InChI Key: ULDXJXWXLCPYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid (CAS: 1008005-65-9) is a synthetic organic compound featuring a benzo[1,4]dioxine core fused to a carbonyl-amino-propionic acid moiety. Its molecular formula is C₁₂H₁₃NO₅ (molecular weight: 251.24 g/mol) . The structure combines a bicyclic ether (1,4-benzodioxane) with a propionic acid side chain linked via an amide bond. This compound is utilized in pharmaceutical and agrochemical research, particularly as a building block for enzyme inhibitors or receptor ligands due to its dual functional groups .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-7(12(15)16)13-11(14)10-6-17-8-4-2-3-5-9(8)18-10/h2-5,7,10H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDXJXWXLCPYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Catechol Derivatives

  • Method: Catechol (1,2-dihydroxybenzene) is reacted with 2,3-dibromopropionate or similar dibromoalkyl esters in the presence of a base such as potassium carbonate or potassium hydroxide in a hydrocarbon solvent like toluene. The reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the benzodioxane ring system with a carboxylate ester or acid functionality.

  • Conditions: The reaction is carried out under reflux with controlled addition of reagents to minimize side products such as ethyl-2-bromoacrylate. Phase transfer catalysts like polyethylene glycol can be used to improve yields and reaction rates.

  • Yields: Reported yields for ethyl 2,3-dihydrobenzodioxin-2-carboxylate are around 70-76% with careful control of reaction parameters.

Step Reagents & Conditions Notes Yield (%)
Cyclization Catechol + 2,3-dibromopropionate + K2CO3, toluene, reflux 70-150°C, phase transfer catalyst Slow addition to control frothing and side reactions ~70-76

(Adapted from patent US6555695B1)

Conversion to Acid Chloride

  • Method: The benzodioxane carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions (70-85°C) for 1-4 hours.

  • Solvents: Reactions are performed neat or in solvents such as N,N-dimethylformamide (DMF) which can catalyze the reaction.

  • Isolation: The acid chloride is typically obtained as an oil after removal of excess SOCl2 under reduced pressure and can be used directly in subsequent coupling steps.

Step Reagents & Conditions Notes Yield (%)
Acid chloride formation Benzodioxane carboxylic acid + SOCl2, reflux 70-85°C, 1-4 h, DMF or neat Acid chloride isolated as oil, used immediately Not specified (generally high)

(From Ambeed synthesis protocols)

Coupling with Amino Acid Derivatives

The target compound involves an amide bond between the benzodioxane-2-carbonyl moiety and the amino group of propionic acid (alanine derivative). Two main approaches are used:

Direct Coupling Using Activated Esters or Acid Chlorides

  • The benzodioxane acid chloride is reacted with the amino acid or its ester under basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF.

  • Alternatively, coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like N-ethyl-N,N-diisopropylamine (DIPEA) are used to activate the acid for amide bond formation.

  • The reaction is typically carried out at mild temperatures (room temperature to 40°C) overnight.

  • Purification is achieved by extraction, washing, drying, and preparative reverse-phase HPLC.

Step Reagents & Conditions Notes Yield (%)
Amide coupling Benzodioxane acid chloride or acid + amino acid + DIPEA + HATU, DMF, 40°C, overnight High purity product after HPLC ~85 (reported for similar compounds)

(From Ambeed and patent literature)

Alternative Coupling via Carbodiimide or Other Coupling Agents

  • Carbodiimide reagents (e.g., EDC, DCC) can also be used to activate the carboxylic acid for coupling with amino acids.

  • Reaction conditions are similar, with the addition of catalytic amounts of additives like HOBt to suppress side reactions.

  • This method is common in peptide synthesis and can be adapted for this compound.

Additional Synthetic Notes and Variations

  • Intermediate Formation: Some protocols describe the formation of diazo or methyl ester intermediates from the benzodioxane acid chloride using reagents like trimethylsilyldiazomethane (TMSCHN2) for further functionalization.

  • Purification: Crystallization from solvents such as ethanol or toluene is used to purify intermediates.

  • Side Reactions: Careful control of reaction conditions is necessary to avoid side products such as lachrymatory ethyl-2-bromoacrylate during cyclization steps.

  • Scale-Up: The described methods have been adapted for multi-gram scale synthesis with consistent yields and purity.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents & Conditions Product Yield (%) Notes
1 Cyclization of catechol Catechol + 2,3-dibromopropionate + K2CO3, toluene, reflux, phase transfer catalyst Ethyl 2,3-dihydrobenzodioxin-2-carboxylate ~70-76 Control addition to minimize side products
2 Hydrolysis or direct acid isolation Hydrolysis of ester or direct isolation 2,3-dihydrobenzodioxine-2-carboxylic acid Not specified Purified by recrystallization
3 Acid chloride formation SOCl2, reflux 70-85°C, DMF or neat Benzodioxane acid chloride High Used immediately in coupling
4 Amide coupling Acid chloride or acid + amino acid + DIPEA + HATU, DMF, 40°C, overnight 2-[(2,3-Dihydro-benzodioxine-2-carbonyl)-amino]-propionic acid ~85 (similar compounds) Purified by HPLC

Research Findings and Analytical Data

  • The synthetic compounds, including the target amide, have been characterized by standard analytical techniques such as NMR, IR, and mass spectrometry, confirming the expected structures.

  • Yields and purity are consistent with high-quality synthetic standards.

  • The methods have been validated in patent literature and peer-reviewed publications, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

This compound has garnered attention for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Alpha-2C Adrenergic Receptor Antagonism

Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxine can act as antagonists for alpha-2C adrenergic receptors. This receptor plays a significant role in the modulation of neurotransmitter release and has implications in treating conditions like depression and anxiety disorders. Studies have shown that such antagonists can enhance norepinephrine release, potentially improving mood and cognitive function .

Neuroprotective Effects

Preliminary studies suggest that compounds related to 2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid may exhibit neuroprotective properties. These effects are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress and neuroinflammation are key pathological features.

Case Study 1: Neuroprotective Potential

A study explored the neuroprotective effects of a related compound in a mouse model of Parkinson's disease. The compound was shown to reduce dopaminergic neuron loss and improve motor function compared to controls. This suggests a promising avenue for further research into similar compounds targeting neuroprotection through antioxidant mechanisms.

Case Study 2: Antidepressant Activity

In another investigation, the antidepressant-like effects of a derivative were assessed using behavioral assays in rats. The results indicated that administration led to significant reductions in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain. This reinforces the potential application of these compounds in treating mood disorders.

Summary Table of Applications

Application AreaDescriptionReferences
Alpha-2C AntagonismPotential treatment for depression and anxiety by enhancing norepinephrine release
NeuroprotectionPossible treatment avenue for neurodegenerative diseases
Antidepressant ActivityReduction of depressive behaviors in animal models

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,4]dioxine ring system can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 1008005-65-9 C₁₂H₁₃NO₅ 251.24 Reference compound
3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid 335212-81-2 C₁₂H₁₃NO₅ 251.24 Carbonyl group at position 6 vs. 2 on the dioxane ring
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propionic acid 14939-92-5 C₁₁H₁₂O₄ 208.21 Propionic acid directly linked to dioxane (no amide bond)
Ethyl 2-(4-hydroxyphenoxy)propanoate 65343-67-1 C₁₁H₁₄O₄ 210.23 Ester group replaces amide; phenoxy substituent
3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid - C₁₁H₁₂O₆S 280.27 Sulfonyl group replaces carbonyl-amino linkage

Functional Group and Physicochemical Comparisons

  • Amide vs.
  • Positional Isomerism: The positional isomer (335212-81-2) differs in the dioxane substitution site (carbonyl at position 6 vs. 2).
  • Sulfonyl vs. Carbonyl Groups : The sulfonyl analog (C₁₁H₁₂O₆S) exhibits higher molecular weight and acidity due to the sulfonyl group’s electron-withdrawing nature, impacting reactivity in nucleophilic environments .

Commercial Availability and Pricing

  • The target compound is available from suppliers like Amadis Chemical and Matrix at premium prices (e.g., 10 metric tons minimum order) .
  • 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propionic acid is priced at €325.00/g, reflecting its niche applications in medicinal chemistry .

Biological Activity

2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid, also known as a derivative of alanine with a specific benzodioxine moiety, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dioxine ring that may influence its interaction with biological targets.

  • Molecular Formula : C₁₂H₁₃N₁O₅
  • Molecular Weight : 251.24 g/mol
  • CAS Number : 1008005-65-9

Biological Activity Overview

Recent studies have highlighted the compound's significant biological activities, particularly its interactions with serotonin receptors and its potential antidepressant effects. The following sections will detail specific findings from various studies.

Binding Affinity and Pharmacological Effects

  • Serotonin Receptors :
    • The compound exhibits high binding affinity for the 5-HT1A receptor and serotonin transporter, which are critical targets in the treatment of depression and anxiety disorders. In a study evaluating various derivatives, one compound demonstrated a Ki value of 96 nM for the 5-HT1A receptor and 9.8 nM for the serotonin transporter, indicating strong receptor interaction .
  • Antidepressant Activity :
    • In animal models (tail suspension and forced swim tests), compounds related to this structure showed marked antidepressant-like effects. The lead compound from these studies not only exhibited high binding affinities but also demonstrated greater efficacy compared to fluoxetine, a commonly prescribed antidepressant .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. A systematic approach to modifying the benzodioxine structure has led to the identification of several potent analogs:

CompoundStructurePARP1 IC50 (μM)
3->10
4-5.8
10-0.88

The lead compound (4) was selected for further optimization due to its favorable properties and moderate potency against PARP1 .

Case Study 1: Antidepressant-Like Effects

In a controlled study involving mice, derivatives of this compound were tested for their ability to reduce immobility time in forced swim tests. The results indicated that certain modifications to the benzodioxine ring significantly enhanced the antidepressant-like effects compared to standard treatments .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of PARP1 enzyme activity by derivatives of this compound. The lead compound exhibited an IC50 value of 5.8 μM, indicating promising potential as a therapeutic agent in cancer treatment through PARP inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : Synthesis typically involves coupling 2,3-dihydrobenzo[1,4]dioxine-2-carboxylic acid with β-alanine derivatives via amidation. Optimization requires careful selection of coupling reagents (e.g., carbodiimides like EDC/HOBt) and solvent systems (e.g., DMF or THF). Reaction efficiency can be monitored via thin-layer chromatography (TLC) or HPLC. Temperature control (0–25°C) minimizes side reactions like racemization. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., benzo[1,4]dioxine protons at δ 4.2–4.5 ppm, propionic acid protons at δ 1.2–1.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₂H₁₃NO₅: 251.0794).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area under the curve).
    Cross-reference data with pharmacopeial standards for carboxylic acid derivatives .

Q. What stability studies are essential for ensuring compound integrity during storage?

  • Methodological Answer : Conduct accelerated stability testing under varying conditions:

  • Temperature : 4°C (short-term) vs. –20°C (long-term).
  • Humidity : Monitor hydrolysis of the amide bond using Karl Fischer titration.
  • Light exposure : UV-Vis spectroscopy to detect degradation products. Stability-indicating assays (e.g., HPLC) should be performed monthly for 6–12 months .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., enzymes in oxidative stress pathways).
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes of the benzo[1,4]dioxine moiety.
  • Metabolomic profiling : LC-MS/MS to track downstream metabolic perturbations in cell cultures treated with the compound .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Dose-response reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Cell line validation : Compare results in primary cells vs. immortalized lines to rule out cell-type-specific artifacts.
  • Meta-analysis : Pool data from independent studies using standardized statistical models (e.g., random-effects models) to account for variability in experimental conditions .

Q. How to optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug modification : Esterify the propionic acid group to enhance membrane permeability.
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve solubility and circulation time.
  • Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS in rodent models .

Data Contradiction Analysis

Q. How to address discrepancies in observed antioxidant activity across assays (e.g., DPPH vs. ORAC)?

  • Methodological Answer :

  • Assay-specific factors : DPPH measures radical scavenging in non-polar environments, while ORAC assesses peroxyl radical neutralization in aqueous systems.
  • Standardize protocols : Include positive controls (e.g., Trolox) and normalize activity to molar concentration.
  • Multi-assay correlation : Use principal component analysis (PCA) to identify assay-specific biases in reported data .

Experimental Design Considerations

Q. What statistical models are appropriate for analyzing dose-dependent effects in cell-based assays?

  • Methodological Answer :

  • Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s HSD).
  • Power analysis : Determine sample size (n ≥ 6) to ensure statistical robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.